![molecular formula C10H12FNO B1373758 3-[(4-Fluorobenzyl)oxy]azetidine CAS No. 1121620-48-1](/img/structure/B1373758.png)

3-[(4-Fluorobenzyl)oxy]azetidine

Vue d'ensemble

Description

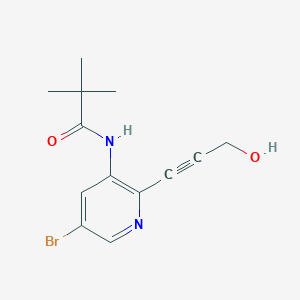

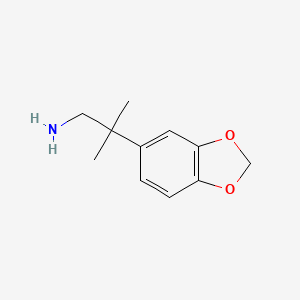

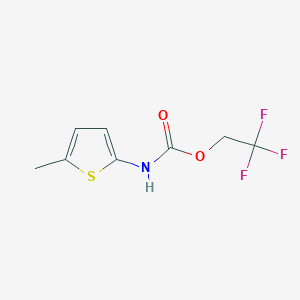

“3-[(4-Fluorobenzyl)oxy]azetidine” is a chemical compound with the CAS Number: 937621-44-8 . It has a molecular weight of 165.21 and its IUPAC name is 3-(4-fluorobenzyl)azetidine .

Synthesis Analysis

Azetidines, including “this compound”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 . This indicates the presence of a fluorobenzyl group attached to an azetidine ring via an oxygen atom .Chemical Reactions Analysis

Azetidines, including “this compound”, exhibit unique reactivity due to the considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 165.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

S1P1 Receptor Agonism in Immunological Disorders : A compound related to 3-[(4-Fluorobenzyl)oxy]azetidine, namely 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was identified as a potent agonist of the S1P1 receptor. This receptor is significant in immunological processes, and the compound's efficacy was demonstrated by its ability to reduce blood lymphocyte counts and attenuate delayed type hypersensitivity responses (Lanman et al., 2011).

Potential in Multiple Sclerosis Therapy : Another related compound, (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (Siponimod), has shown promise in phase 2 clinical trials for relapsing-remitting multiple sclerosis. This indicates potential therapeutic applications of similar structures in neurological disorders (Pan et al., 2013).

Antibacterial Activity in Fluoroquinolones Synthesis : this compound derivatives have been incorporated into fluoroquinolones, showing significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a building block in developing new antibacterial agents (Ikee et al., 2007; Ikee et al., 2008).

Neurodegenerative Disease Treatment : The compound (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide was identified as a potent and selective inhibitor of monoamine oxidase-B (MAO-B), important in Parkinson's disease treatment. This compound was more effective than safinamide, indicating its potential in neurodegenerative disease therapy (Jin et al., 2020).

Drug Design and Synthesis : Azetidine derivatives, including those related to this compound, have been utilized in the synthesis of various compounds with potential pharmacological applications, demonstrating their versatility in drug design (Dubois et al., 2019; Duncton et al., 2009).

Antiviral and Anticancer Applications : Compounds structurally related to this compound have shown efficacy in inhibiting HIV and enhancing the cytotoxicity of certain anticancer drugs, suggesting its potential in antiviral and anticancer therapies (Kong et al., 1992).

Orientations Futures

Azetidines, including “3-[(4-Fluorobenzyl)oxy]azetidine”, have seen remarkable advances in their synthesis and reactivity . Future research will likely continue to explore new methods of synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and more . Azetidines also have potential applications in drug discovery, polymerization, and as chiral templates .

Mécanisme D'action

Target of Action

Azetidines are a class of organic compounds containing a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities . Fluorobenzyloxy compounds, on the other hand, are often used as intermediates in the synthesis of more complex molecules .

Mode of Action

The mode of action of azetidines and fluorobenzyloxy compounds can vary greatly depending on their specific structures and the functional groups they contain. They can interact with various biological targets through mechanisms such as nucleophilic substitution or free radical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .

Action Environment

The action, efficacy, and stability of “3-[(4-Fluorobenzyl)oxy]azetidine” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules .

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKUYRJNAIFRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)